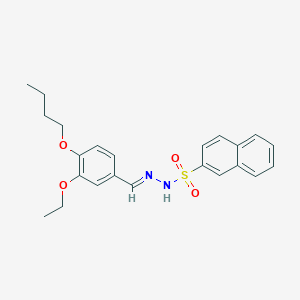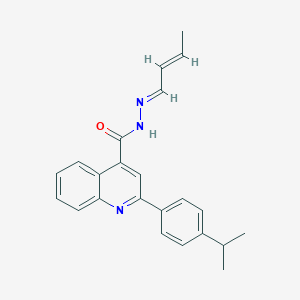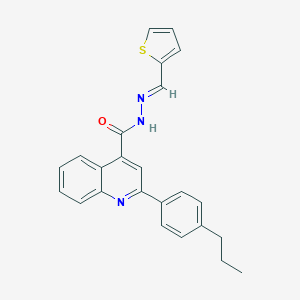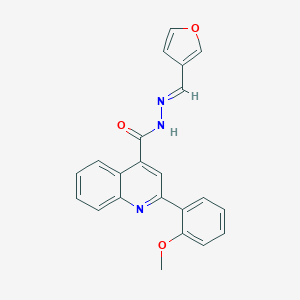![molecular formula C28H24ClN3O4 B454182 3-(4-chlorophenyl)-11-{3-nitrophenyl}-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B454182.png)
3-(4-chlorophenyl)-11-{3-nitrophenyl}-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-11-{3-nitrophenyl}-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-11-{3-nitrophenyl}-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through a multi-step process involving the following key steps:
Formation of the benzodiazepine core: This involves the cyclization of aminobenzophenones with appropriate reagents under controlled conditions.
Introduction of substituents: The 4-chlorophenyl and 3-nitrophenyl groups are introduced through substitution reactions using suitable halogenated precursors.
Propionylation: The propionyl group is added via acylation reactions using propionyl chloride or an equivalent reagent.
Industrial Production Methods
Industrial production of this compound would likely involve continuous flow chemistry techniques to ensure high efficiency and yield. Continuous flow synthesis allows for precise control over reaction conditions and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-11-{3-nitrophenyl}-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.
Substitution: Halogenated precursors can be used to introduce different substituents on the benzodiazepine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Halogenated precursors and nucleophilic reagents are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzodiazepines with different pharmacological properties .
Scientific Research Applications
3-(4-chlorophenyl)-11-{3-nitrophenyl}-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-11-{3-nitrophenyl}-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets in the central nervous system. It binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to its anxiolytic and anticonvulsant properties . The compound also modulates other neurotransmitter systems, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and anticonvulsant properties.
Clonazepam: Known for its potent anticonvulsant effects.
Nitrazepam: Used primarily as a hypnotic agent.
Uniqueness
3-(4-chlorophenyl)-11-{3-nitrophenyl}-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substituents, which confer distinct pharmacological properties compared to other benzodiazepines . Its combination of anxiolytic, anticonvulsant, and potential antitumor activities makes it a compound of significant interest in both research and therapeutic applications .
Properties
Molecular Formula |
C28H24ClN3O4 |
|---|---|
Molecular Weight |
502g/mol |
IUPAC Name |
9-(4-chlorophenyl)-6-(3-nitrophenyl)-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H24ClN3O4/c1-2-26(34)31-24-9-4-3-8-22(24)30-23-15-19(17-10-12-20(29)13-11-17)16-25(33)27(23)28(31)18-6-5-7-21(14-18)32(35)36/h3-14,19,28,30H,2,15-16H2,1H3 |
InChI Key |
WKKKBWRMORZDQH-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)Cl)NC4=CC=CC=C41)C5=CC(=CC=C5)[N+](=O)[O-] |
Canonical SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)Cl)NC4=CC=CC=C41)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-sec-butylphenyl)-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B454099.png)
![1-(4-isopropylphenyl)ethanone O-{[2-(4-isopropoxyphenyl)-4-quinolinyl]carbonyl}oxime](/img/structure/B454100.png)

![2-(3,4-dimethylphenyl)-N'-[1-(2-thienyl)propylidene]-4-quinolinecarbohydrazide](/img/structure/B454104.png)
![2-(4-ethoxyphenyl)-N'-[1-(5-methyl-2-furyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B454107.png)

![N'-[1-(5-chloro-2-thienyl)propylidene]-2-(4-ethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B454112.png)
![(17E)-17-[(2E)-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzylidene}hydrazinylidene]estra-1,3,5(10)-trien-3-ol](/img/structure/B454114.png)

![N'-[3-(2-furyl)-2-propenylidene]-2-(4-propylphenyl)-4-quinolinecarbohydrazide](/img/structure/B454117.png)
![2-(4-tert-butylphenyl)-N'-[(5-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B454118.png)
![N-[3-(N-{[2-(4-isopropylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B454119.png)

![N'-[(5-ethyl-2-thienyl)methylene]-2-(2-methoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B454121.png)
